

Physical and chemical properties of Indinavir-d6

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Compound of Interest

Compound Name: Indinavir-d6

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Indinavir-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Indinavir-d6**, a deuterated analog of the potent HIV-1 protease inhibitor, Indinavir. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Properties

Indinavir-d6 is a stable, isotopically labeled form of Indinavir, primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, for the accurate determination of Indinavir concentrations in biological matrices.^{[1][2]} The deuterium labeling enhances its mass, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical behavior.

Structural and General Information

Property	Value	Reference
Chemical Name	2,3,5-Trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl-d6)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide	[2][3]
Synonyms	L-735,524-d6, MK-639-d6	[1]
CAS Number	185897-02-3	[1][3]
Molecular Formula	C ₃₆ H ₄₁ D ₆ N ₅ O ₄	[1][3]
Molecular Weight	619.83 g/mol	[3]
Appearance	White to off-white crystalline powder	[4][5]

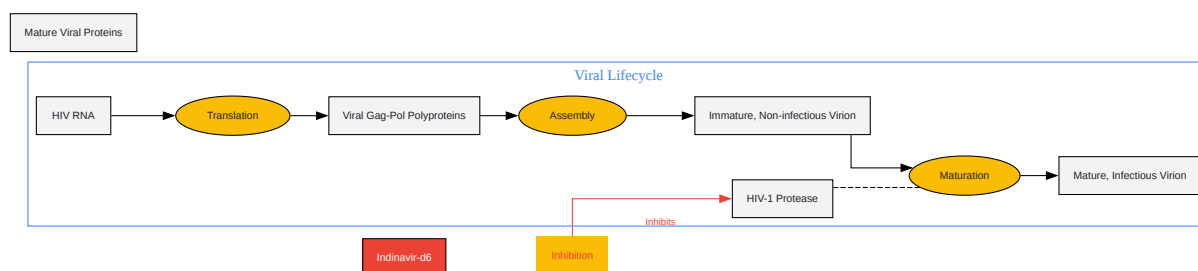
Physicochemical Data

Property	Value	Reference
Purity	>99% deuterated forms (d1-d6)	[1][6]
Solubility	Soluble in Acetonitrile, DMSO, and Methanol. The non-deuterated form is very soluble in water.	[1][4][6]
Storage Temperature	-20°C	[6]
Stability	≥ 4 years	[6]

Mechanism of Action: HIV-1 Protease Inhibition

Indinavir, and by extension **Indinavir-d6**, functions as a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][7][8] This viral enzyme is crucial for

the proteolytic cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[5][7][9] By binding to the active site of the HIV-1 protease, Indinavir competitively inhibits its activity. This inhibition prevents the maturation of viral particles, resulting in the production of non-infectious virions.[5][7][8]



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Caption: Mechanism of action of **Indinavir-d6** as an HIV-1 protease inhibitor.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of **Indinavir-d6**.

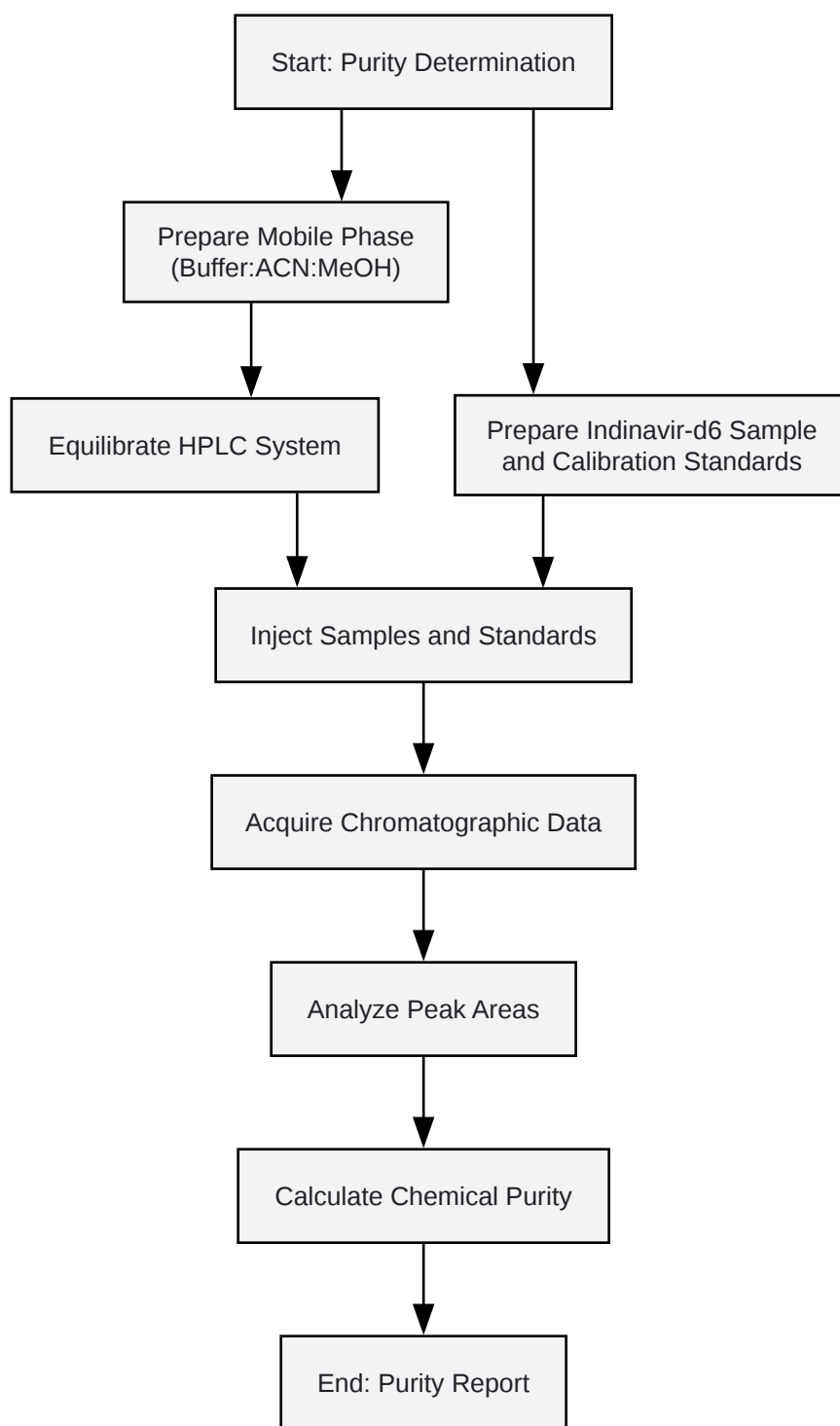
Determination of Chemical Purity by RP-HPLC

A common method for assessing the chemical purity of pharmaceutical compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

- System: A standard HPLC system equipped with a UV detector is used.

- Column: A Zodiac ODS Hypersil C18 column (250mm length, 4.6mm internal diameter, 5µm particle size) is typically employed.
- Mobile Phase: A mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 ratio is used as the mobile phase.
- Flow Rate: A flow rate of 1.0 mL/min is maintained.
- Detection: The eluent is monitored by a UV detector at a wavelength of 260 nm.
- Sample Preparation: A stock solution of **Indinavir-d6** is prepared by dissolving a precisely weighed amount in the mobile phase. Serial dilutions are then made to create calibration standards.
- Analysis: The calibration standards and the test sample are injected into the HPLC system. The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.



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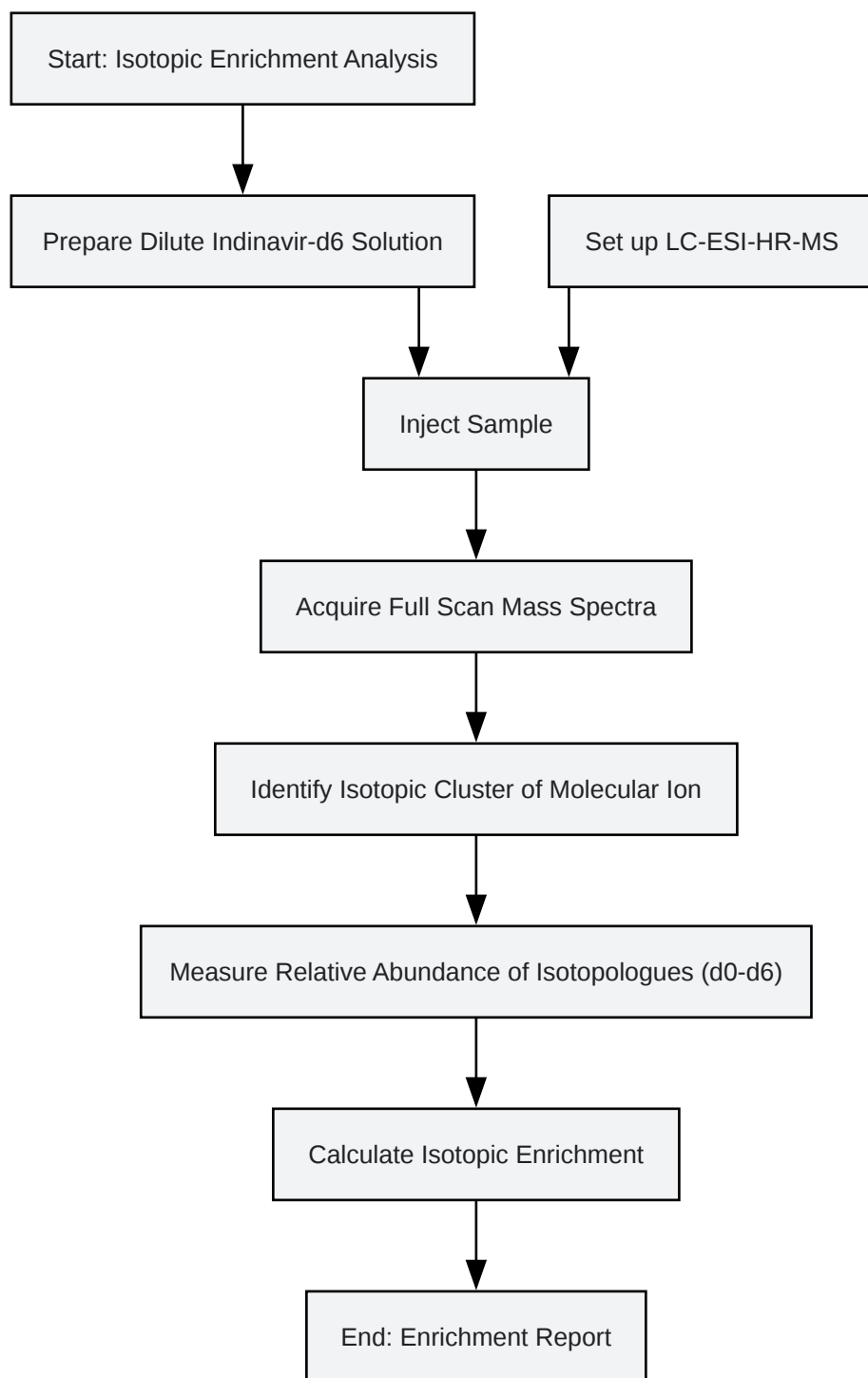
Caption: Workflow for determining chemical purity using RP-HPLC.

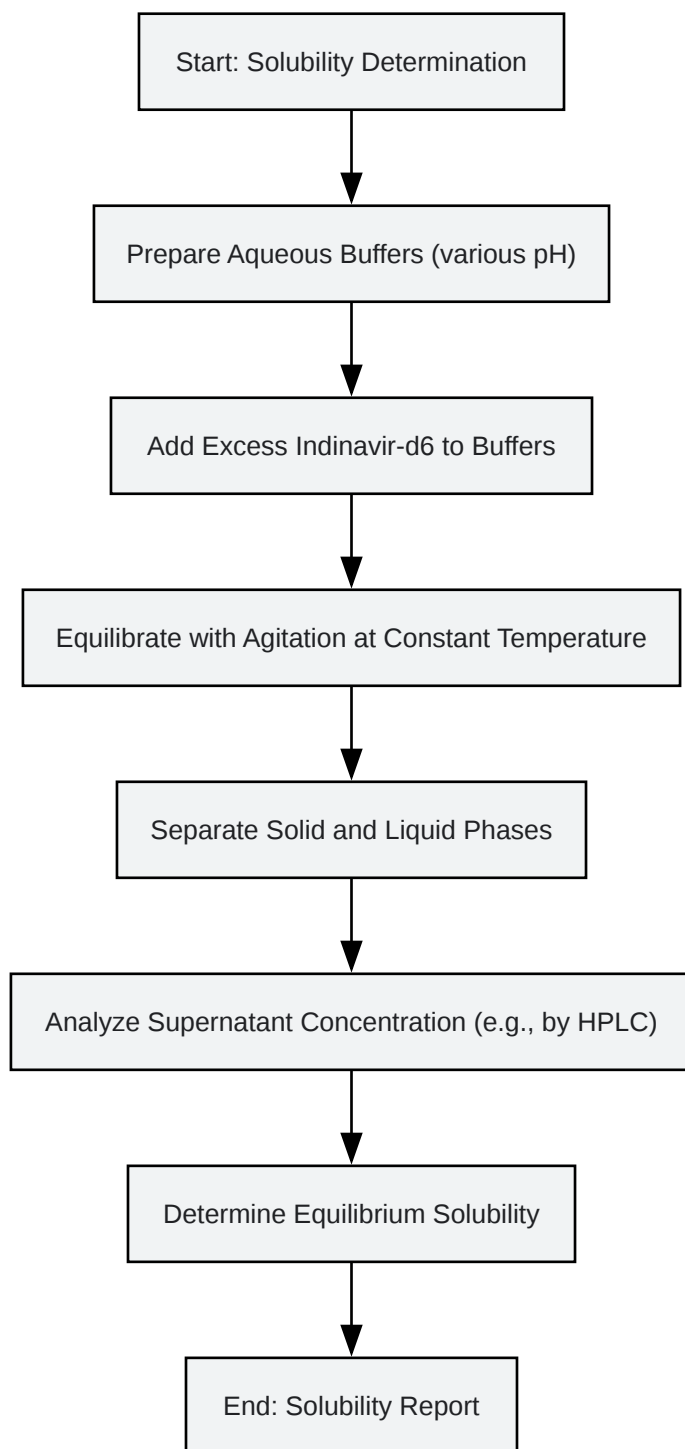
Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is the preferred method for determining the isotopic enrichment of deuterated compounds.[\[10\]](#)[\[11\]](#)

Methodology:

- System: A liquid chromatography-electrospray ionization high-resolution mass spectrometer (LC-ESI-HR-MS) is utilized.[\[10\]](#)
- Sample Preparation: A dilute solution of **Indinavir-d6** is prepared in a suitable solvent (e.g., acetonitrile/water).
- Infusion: The sample is directly infused into the mass spectrometer or introduced via an LC system.
- Data Acquisition: Full scan mass spectra are acquired in the appropriate mass range to encompass the unlabeled (d0) to fully labeled (d6) forms of Indinavir.
- Data Analysis:
 - The isotopic cluster of the molecular ion is examined.
 - The relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5, and d6) is determined.
 - The isotopic enrichment is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.





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